4,4'-Bis(bromoethynyl)-1,1'-biphenyl, also known as 4,4'-bis(bromomethyl)-1,1'-biphenyl, is a compound with significant applications in organic synthesis and material science. It is classified under the category of brominated biphenyl derivatives, which are often utilized as intermediates in the synthesis of various organic compounds. The chemical structure features two bromomethyl groups attached to a biphenyl backbone, enhancing its reactivity and utility in synthetic chemistry.
The compound is cataloged under the CAS number 20248-86-6, with a molecular formula of and a molecular weight of approximately 340.05 g/mol . It is classified as a halogenated aromatic hydrocarbon, which is significant in various chemical reactions due to the presence of bromine atoms that can participate in further substitution reactions.
The synthesis of 4,4'-bis(bromomethyl)-1,1'-biphenyl typically involves bromination reactions. Various methods have been explored for producing this compound:
The molecular structure of 4,4'-bis(bromomethyl)-1,1'-biphenyl can be represented by its SMILES notation: BrCC1=CC=C(C=C1)C1=CC=C(CBr)C=C1
. This indicates that the compound consists of two phenyl rings connected by a single bond with two bromomethyl substituents at the para positions on each ring .
4,4'-bis(bromomethyl)-1,1'-biphenyl can undergo various chemical reactions due to its reactive bromomethyl groups:
These reactions are essential for developing complex organic molecules used in pharmaceuticals and materials science.
The mechanism of action primarily involves nucleophilic substitution where nucleophiles attack the carbon atom bonded to bromine. The mechanism can be summarized as follows:
This mechanism underscores the reactivity of halogenated compounds in organic synthesis.
4,4'-bis(bromomethyl)-1,1'-biphenyl has several scientific uses:
This compound exemplifies how halogenated aromatic hydrocarbons can play critical roles in advanced synthetic chemistry and material development.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 85815-37-8
CAS No.: 946349-58-2